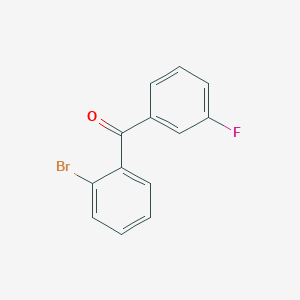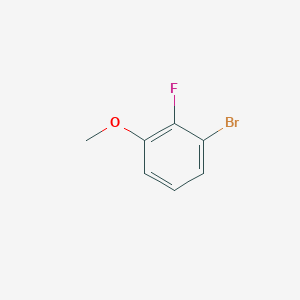
3-Bromo-2-Fluoroanisole
Overview
Description
3-Bromo-2-Fluoroanisole is a useful research compound. Its molecular formula is C7H6BrFO and its molecular weight is 205.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Processes
- 4-Bromo-3-methylanisole, similar to 3-Bromo-2-Fluoroanisole, is used in synthesizing black fluorane dye, crucial in thermal paper production. A continuous homogeneous bromination technique in a modular microreaction system was developed for its synthesis, highlighting efficient and selective bromination processes (Xie et al., 2020).
Chemical Properties and Reactions
- Research on fluoroanisoles, including compounds similar to this compound, explores the regioselectivity of metalation reactions, providing insights into chemical reactivity and bond formation (Katsoulos, Takagishi, & Schlosser, 1991).
- The study of rotational spectra and ab initio investigations of fluoroanisoles, including 2-Fluoroanisole and 3-Fluoroanisole, reveals insights into molecular structures and dynamics, important for understanding the chemical behavior of this compound (Bergmann & van Wijngaarden, 2020).
Applications in Materials Science
- Fluoroanisoles, closely related to this compound, have been used in the synthesis of semiconducting polymer blends for organic photovoltaic devices. The study demonstrates the role of these compounds in controlling morphology and crystallization, crucial for device performance (Liu et al., 2012).
Electronic Structure and Spectroscopy
- The molecular structure and conformational properties of fluoroanisoles, closely related to this compound, have been studied using gas electron diffraction and quantum chemical methods. These studies provide essential information on the electronic structure and behavior of such compounds (Novikov, Vilkov, & Oberhammer, 2003).
Synthesis of Biologically Active Compounds
- Fluoroanisoles are used as starting materials for synthesizing biologically active compounds, including selective estrogen receptor modulators. The synthesis process, starting from compounds like 2-Fluoroanisole, illustrates the utility of fluoroanisoles in medicinal chemistry (Huffman et al., 2007).
Proton Affinities and Mass Spectrometry Studies
- The proton affinities of various fluoroanisoles, including 2- and 3-fluoroanisoles, were determined using Fourier transform ion cyclotron resonance mass spectrometry. This research provides crucial data for understanding the reactivity of fluoroanisoles in different chemical environments (Bogdanov et al., 2002).
Safety and Hazards
3-Bromo-2-Fluoroanisole is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
3-Bromo-2-Fluoroanisole is a chemical compound that is often used in the field of organic chemistry. It is known to be used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may interact with its targets through a process known as transmetalation . This process involves the transfer of an organoboron reagent from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound is involved in the formation of carbon–carbon bonds . This process is crucial in the synthesis of complex organic molecules.
Pharmacokinetics
Given its use in organic chemistry, it’s likely that these properties would be influenced by factors such as the compound’s molecular weight, solubility, and chemical stability .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound contributes to the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored in closed vessels, preferably refrigerated . Additionally, the compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
Properties
IUPAC Name |
1-bromo-2-fluoro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVPQAWBFVANTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599566 | |
| Record name | 1-Bromo-2-fluoro-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295376-21-5 | |
| Record name | 1-Bromo-2-fluoro-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


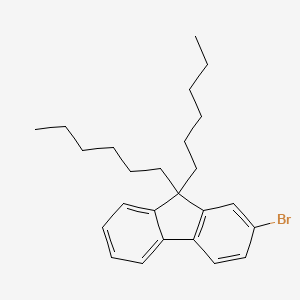
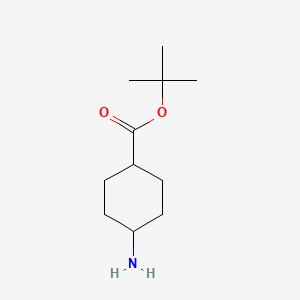

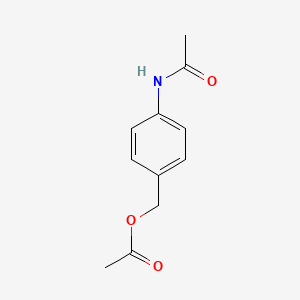


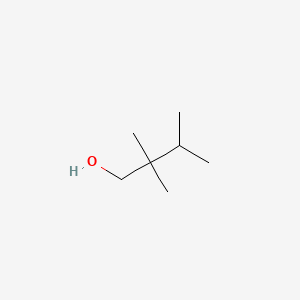
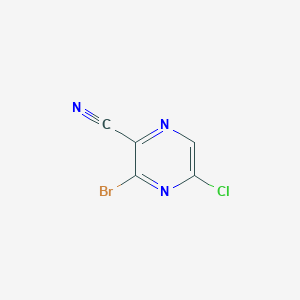

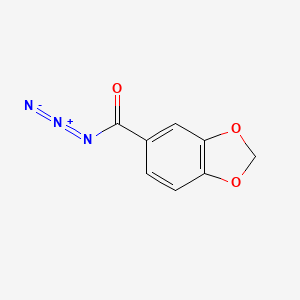
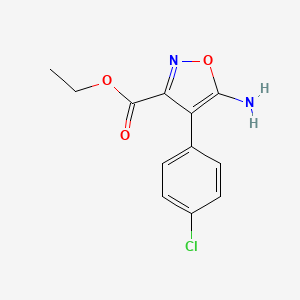
![3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic acid](/img/structure/B1288361.png)
![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)
